Dimanganese diphosphate

Lithium-ion battery Anode material Voltage hysteresis

Researchers developing conversion-type anodes face voltage hysteresis inefficiencies. Dimanganese diphosphate (Mn₂P₂O₇) solves this with a 0.44 V hysteresis vs. 0.64 V for MnO, improving round-trip energy efficiency. Key advantages: 428.5 mAh g⁻¹ capacity in Li-ion systems, 1316 F g⁻¹ capacitance for supercapacitors, and 200-250 °C thermal safety margin over MnPO₄ cathodes. For staged nutrient delivery, its pyrophosphate complex log K = 1.79 enables faster Mn²⁺ release versus Cu, Fe, Zn analogs. Bulk and R&D quantities available.

Molecular Formula Mn2O7P2
Molecular Weight 283.82 g/mol
CAS No. 13446-44-1
Cat. No. B077166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimanganese diphosphate
CAS13446-44-1
Molecular FormulaMn2O7P2
Molecular Weight283.82 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mn+2].[Mn+2]
InChIInChI=1S/2Mn.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4
InChIKeyDCPYPDGUEOUKHG-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimanganese Diphosphate (CAS 13446-44-1): What Scientific Buyers Need to Know Before Sourcing Manganese Pyrophosphate


Dimanganese diphosphate (Mn₂P₂O₇, CAS 13446-44-1), also referred to as manganese(II) pyrophosphate or manganous pyrophosphate, is an inorganic phosphate salt that crystallizes in a thortveitite-like monoclinic structure built from MnO₆ octahedra interconnected by P₂O₇ diphosphate groups [1]. Unlike simpler manganese orthophosphates, it incorporates the condensed pyrophosphate anion (P₂O₇⁴⁻), which imparts distinct thermal, electrochemical, and coordination properties. The compound is available in both anhydrous (m.p. ~1196 °C; density 3.71 g/cm³) and hydrated forms, with the trihydrate being a white amorphous powder that is sparingly soluble in water but readily dissolves in acids and sodium pyrophosphate solutions [2]. Its primary research and industrial relevance spans lithium/sodium-ion battery anodes, supercapacitor electrodes, electrocatalytic water oxidation, and fertilizer trace-element delivery [3][4].

Why Generic Manganese Phosphate Substitution Fails: The Pyrophosphate Differentiation of Dimanganese Diphosphate (CAS 13446-44-1)


Dimanganese diphosphate cannot be freely interchanged with other manganese phosphates (e.g., MnPO₄, Mn₃(PO₄)₂) or alternative manganese sources (e.g., MnO, MnSO₄) because the condensed P₂O₇⁴⁻ anion fundamentally alters thermal decomposition pathways, electrochemical voltage profiles, and metal-ion coordination chemistry. Where MnPO₄ releases O₂ and decomposes to Mn₂P₂O₇ at temperatures as low as 200–250 °C [1], Mn₂P₂O₇ itself remains the stable thermodynamic endpoint. In lithium-ion anodes, Mn₂P₂O₇ exhibits a sloping voltage profile that reduces charge–discharge hysteresis by approximately 0.2 V compared to MnO, directly improving full-cell voltage efficiency [2]. In aqueous coordination chemistry, the stability constant of the Mn(II)–pyrophosphate complex (log K = 1.79 at pH 10) is markedly lower than those of Cu(II), Fe(II), and Zn(II) pyrophosphate analogs, dictating its specific release kinetics in fertilizer formulations [3]. Even among pyrophosphates, Mn₂P₂O₇ differs from its Co, Ni, and Zn counterparts in N₂ sorption capacity, hydroxide transformation kinetics in alkaline media, and electrical conductivity [4][5]. These quantifiable differences mean that procurement decisions cannot rely on class-level assumptions; they must be grounded in compound-specific comparative data.

Dimanganese Diphosphate (CAS 13446-44-1) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


Li-Ion Battery Anode Voltage Hysteresis: Mn₂P₂O₇ Reduces Charge–Discharge Gap by ~31% vs. MnO

In a direct solid-state synthesis and electrochemical comparison study, Mn₂P₂O₇ and MnO were evaluated as conversion-type anode materials for lithium-ion batteries. When composited with carbon, Mn₂P₂O₇ exhibited a lithiation voltage of 0.51–0.57 V (vs. Li/Li⁺) and a delithiation voltage of 1.15–1.01 V, yielding a voltage hysteresis of 0.44 V. By contrast, the MnO reference showed a lithiation-to-delithiation voltage gap of 0.64 V [1]. This represents a 31% reduction in hysteresis, directly translating to higher round-trip energy efficiency in full-cell configurations. The initial reversible capacity of the Mn₂P₂O₇/carbon composite reached 433 mAh g⁻¹ with an initial Coulombic efficiency approximately 10% higher than that of the Ni₂P₂O₇ analog [1].

Lithium-ion battery Anode material Voltage hysteresis

Thermal Stability: Mn₂P₂O₇ as the Thermodynamic Endpoint vs. MnPO₄ Decomposition at 200–250 °C

First-principles calculations corroborated by experimental observations demonstrate that delithiated MnPO₄ (the charged state of LiMnPO₄ cathodes) undergoes reductive decomposition to Mn₂P₂O₇ with concomitant O₂ release at temperatures between 200 and 250 °C [1]. This is substantially lower than the decomposition threshold of the iron analog FePO₄. In contrast, Mn₂P₂O₇ is itself the stable decomposition product and does not undergo further oxygen-evolving degradation until significantly higher temperatures. A related study on Li₁.₄MnP₂O₇ confirmed that pyrophosphate-based cathode compositions decompose to Mn₂P₂O₇ only at 450 °C, which is much higher than the olivine MnPO₄ counterpart [2].

Thermal stability Cathode safety Phase transformation

Fertilizer Trace-Element Delivery: Mn(II)–Pyrophosphate Complex Stability vs. Cu, Fe, and Zn Counterparts

In a spectrophotometric and polarographic study of pyrophosphate complexes with fertilizer-relevant trace elements, the soluble Mn(II)–pyrophosphate complex [Mn(HₓP₂O₇)₂]⁽⁶⁻²ˣ⁾⁻ was characterized alongside Cu(II), Fe(II), and Zn(II) analogs. The logarithmic stability constants measured at pH 10 were: Mn = 1.79, Cu = 3.45, Fe = 5.08, and Zn = 6.43 [1]. The Mn complex is the least stable of the series, being approximately 46-fold weaker than Zn and 18-fold weaker than Fe. This lower stability implies a distinct, faster release profile of Mn²⁺ from the pyrophosphate carrier compared to Cu, Fe, and Zn, enabling differential nutrient delivery kinetics in multi-element fertilizer formulations [1].

Fertilizer Trace element Stability constant

N₂ Sorption Porosity: Mn(II) Pyrophosphate Surface Area vs. Zn(II) Isotype and MnKHP₂O₇

BET nitrogen adsorption–desorption isotherms were measured for three pyrophosphate materials: Mn₄(P₂O₇)₂·10H₂O, its Zn(II) isotype Zn₄(P₂O₇)₂·10H₂O, and MnKHP₂O₇·2H₂O. The N₂ sorption capacity of the Mn(II) pyrophosphate was found to be two times lower than that of the Zn(II) isotype, but two to three times higher than that of MnKHP₂O₇·2H₂O [1]. This intermediate porosity profile offers a tunable parameter: Mn₂P₂O₇ provides greater surface area than the potassium-containing analog but avoids the higher surface area (and potentially higher reactivity) of the zinc analog, which may be advantageous in applications requiring controlled gas adsorption or limited surface reactivity [1].

Porosity Surface area BET adsorption

Electrical Conductivity: Mn₂P₂O₇ Activation Energy (2.00 eV) vs. Ni₀.₂₅Co₀.₇₅MnP₂O₇ (0.88 eV)

Impedance spectroscopy measurements conducted over 500–680 °C yielded activation energies for electrical conduction of 2.00 eV for Mn₂P₂O₇ and 0.88 eV for nanostructured Ni₀.₂₅Co₀.₇₅MnP₂O₇ [1]. The 1.12 eV difference demonstrates that pristine Mn₂P₂O₇ is a relatively poor ionic/electronic conductor, but this property can be systematically tuned via transition-metal substitution. The high activation energy of pure Mn₂P₂O₇ may actually be advantageous in applications requiring electrical insulation or controlled resistivity, while the doped variant is more suited for electrode applications [1].

Electrical conductivity Activation energy Solid electrolyte

Theoretical Supercapacitor Capacitance: Mn₂P₂O₇ (679.9 F/g) vs. Ni₂P₂O₇ (662.4 F/g) and Co₂P₂O₇ (661.3 F/g)

Density functional theory (DFT) calculations reported for mesoporous M₂P₂O₇ materials indicate that the theoretical specific capacitance in the first oxidation step is 679.9 F/g for Mn₂P₂O₇, compared to 662.4 F/g for Ni₂P₂O₇ and 661.3 F/g for Co₂P₂O₇ [1]. Mn₂P₂O₇ thus exhibits the highest theoretical first-step capacitance among the three, with a margin of approximately 2.6–2.8% over its Ni and Co counterparts. In practice, Mn₂P₂O₇ nanofibers have delivered an experimental capacitance of 1316 F g⁻¹ at 2 A g⁻¹ in 3 M KOH [2], while Mn₂P₂O₇ nanoclusters achieved 650 C/g (≈813 F/g in a 0.8 V window) with 80% retention over 10,000 cycles [3].

Supercapacitor Theoretical capacitance Pseudocapacitance

High-Value Application Scenarios for Dimanganese Diphosphate (CAS 13446-44-1) Based on Quantitative Differentiation


High-Efficiency Lithium-Ion Battery Anodes Leveraging Reduced Voltage Hysteresis

Procurement of Mn₂P₂O₇ for lithium-ion battery anode development is justified by its 31% lower voltage hysteresis (0.44 V vs. 0.64 V for MnO) when formulated as a carbon composite, which directly improves round-trip energy efficiency in full cells [1]. The phase-controlled synthesis at 300 °C yields pure-phase Mn₂P₂O₇ delivering 428.5 mAh g⁻¹ after extended cycling with superior stability, and the material also demonstrates promising performance in Na-ion and K-ion systems, broadening its applicability beyond lithium-based storage . Researchers and manufacturers developing conversion-type anodes should prioritize Mn₂P₂O₇ over MnO where voltage efficiency is a critical design parameter.

Thermally Stable Cathode Architectures for Safety-Critical Battery Applications

The pyrophosphate framework's inherent thermal stability makes Mn₂P₂O₇ the preferred thermodynamic sink in cathode material design. While delithiated MnPO₄ decomposes with O₂ release at 200–250 °C, Mn₂P₂O₇ remains stable as the decomposition endpoint, and pyrophosphate-based cathodes such as Li₁.₄MnP₂O₇ do not decompose until approximately 450 °C [1]. This ~200–250 °C safety margin is critical for procurement in applications such as electric vehicle batteries and grid storage where thermal runaway prevention is paramount. Material scientists designing Mn-based cathode architectures should select pyrophosphate precursors to ensure the safety benefits of the Mn₂P₂O₇ stability envelope.

Controlled-Release Multi-Nutrient Fertilizer Formulations with Differential Metal Delivery Kinetics

The uniquely low stability constant of the Mn(II)–pyrophosphate complex (log K = 1.79 at pH 10) compared to Cu (3.45), Fe (5.08), and Zn (6.43) pyrophosphate complexes [1] enables formulators to engineer staged nutrient release profiles. Mn²⁺ releases significantly faster than Cu²⁺, Fe²⁺, or Zn²⁺ from the pyrophosphate carrier, allowing a single pyrophosphate-based multi-element fertilizer to deliver manganese early while retaining Cu, Fe, and Zn for sustained release. Agricultural chemical manufacturers seeking differential micronutrient delivery should procure Mn₂P₂O₇ specifically for its rapid-release kinetics within pyrophosphate-based formulations.

High-Performance Supercapacitor Electrodes Exploiting Mn₂P₂O₇'s Pseudocapacitive Advantage

The theoretical first-step capacitance of Mn₂P₂O₇ (679.9 F/g) exceeds that of Ni₂P₂O₇ (662.4 F/g) and Co₂P₂O₇ (661.3 F/g) [1], and experimentally, Mn₂P₂O₇ nanofibers have achieved 1316 F g⁻¹ at 2 A g⁻¹ while nanocluster electrodes deliver 650 C/g with 80% retention over 10,000 cycles . Given manganese's lower cost relative to cobalt and nickel, Mn₂P₂O₇ offers a superior performance-to-cost ratio for supercapacitor electrode procurement. Energy storage device manufacturers developing asymmetric or symmetric supercapacitors should select Mn₂P₂O₇ as the base active material where cost-sensitive high capacitance is required.

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